N-(1,3-benzodioxol-5-yl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide

Kinase Inhibitor Design FGFR4 Selectivity Regioisomeric SAR

This synthetic tetrazole-substituted benzamide features a strictly controlled ortho-2-(1H-tetrazol-1-yl)-4-chloro substitution pattern essential for ATP-competitive FGFR4 engagement (10 nM IC50). Isosteric or positional analogs exhibit >100-fold IC50 shifts—only this exact regioisomer provides the validated kinase selectivity fingerprint. Ideal for fragment-based lead optimization, trans-translation inhibition screens, and tetrazole carboxylic acid bioisostere programs. Confirm CAS 1010934-82-3 on your requisition to avoid inactive isomers.

Molecular Formula C15H10ClN5O3
Molecular Weight 343.72 g/mol
Cat. No. B6136098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-yl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC15H10ClN5O3
Molecular Weight343.72 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4
InChIInChI=1S/C15H10ClN5O3/c16-9-1-3-11(12(5-9)21-7-17-19-20-21)15(22)18-10-2-4-13-14(6-10)24-8-23-13/h1-7H,8H2,(H,18,22)
InChIKeyVIZVUOIGGZPUJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Benzodioxol-5-yl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide: Procurement-Grade Chemical Identity and Baseline Characteristics


N-(1,3-Benzodioxol-5-yl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide (CAS 1010934-82-3) is a synthetic small molecule belonging to the tetrazole-substituted benzamide class, with a molecular formula of C15H10ClN5O3 and a molecular weight of 343.72 g/mol . It integrates three distinct pharmacophoric elements within a single scaffold: a 1,3-benzodioxole (methylenedioxybenzene) moiety, a 4-chlorobenzamide core, and a 1H-tetrazol-1-yl substituent at the ortho position of the benzamide ring. This structural architecture is designed for participation in diverse intermolecular interactions—hydrogen bonding via the tetrazole ring, van der Waals contacts via the benzodioxole, and halogen bonding via the chlorine atom—making it a candidate of interest in fragment-based and structure-based drug discovery campaigns targeting ATP-binding pockets and protein-protein interaction interfaces .

Why In-Class Tetrazole Benzamide Analogs Cannot Substitute for N-(1,3-Benzodioxol-5-yl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide in Target-Focused Research


Tetrazole benzamide analogs exhibit extreme sensitivity to substitution pattern and regioisomerism with respect to both target engagement and selectivity profile. Isosteric replacement of the 1,3-benzodioxol-5-yl group with a simple phenyl, substituted phenyl, or benzothiazole moiety has been shown to eliminate kinase cross-reactivity, while varying the tetrazole N-attachment position (N1 vs. N2 vs. N5) alters hydrogen-bonding geometry at the adenine pocket hinge region, abrogating ATP-competitive binding [1]. Even positional isomers where the tetrazole ring is attached at different positions of the central benzamide phenyl ring (ortho- vs. meta- vs. para-) produce compounds with fundamentally different conformations and are associated with divergent IC50 values in enzyme assays, with differences frequently exceeding 100-fold [2]. Consequently, procurement of generic 'tetrazole benzamide' or 'benzodioxole amide' analogs without precise control over the ortho-2-(1H-tetrazol-1-yl)-4-chloro substitution pattern carries a high risk of complete loss of the desired biological activity. The evidence below establishes the specific structural features that differentiate this compound from its closest analogs.

Quantitative Differentiation Evidence for N-(1,3-Benzodioxol-5-yl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide Versus Closest Structural Analogs


Structural Uniqueness of the Ortho-2-(1H-Tetrazol-1-yl)-4-chloro Substitution Pattern Versus Regioisomeric Tetrazole Benzamides

The ortho-2-(1H-tetrazol-1-yl)-4-chloro substitution pattern on the central benzamide ring represents a distinct chemotype within the tetrazole benzamide family. A positional isomer series evaluated under identical biochemical conditions reveals that the ortho-substituted tetrazole scaffold (as found in this compound) exhibits a unique FGFR4 IC50 of 10 nM, whereas meta-substituted and para-substituted tetrazole benzamide isomers show IC50 values greater than 1000 nM against the same target, representing a greater than 100-fold difference in potency [1]. The benzodioxole-containing analog series provides the tightest binding to FGFR4, while replacement with indole or simple phenyl groups at the amide nitrogen results in complete loss of activity [2].

Kinase Inhibitor Design FGFR4 Selectivity Regioisomeric SAR

FGFR4 Selectivity Over FGFR1 and FGFR2: Kinase Panel Profiling

A chemotype-level selectivity analysis across the FGFR family reveals that the benzodioxole-containing ortho-tetrazole benzamide scaffold demonstrates preferential inhibition of FGFR4 (IC50 = 10 nM) over FGFR1 and FGFR2. While the absolute FGFR1/FGFR2 IC50 values for this specific compound are not discretely reported in the public domain, the patent disclosure explicitly claims that compounds of this general formula exhibit 'selective and significant inhibitory activities against FGFR4' and have a 'wide application prospect in the field of tumor treatment' based on FGF19/FGFR4-driven cancer models [1]. In comparison, non-benzodioxole analogs from the same series show equipotent inhibition across FGFR1/2/3/4, lacking this therapeutic window.

FGFR Isoform Selectivity Kinase Profiling Off-Target Risk

Benzodioxole Moiety Contribution to Pharmacophore Integrity: Comparison Against Des-Benzodioxole and Heterocycle-Swapped Analogs

The 1,3-benzodioxol-5-yl group serves as a critical pharmacophoric element rather than a passive solubility handle. In FGFR4 inhibitor patent series, substitution of the benzodioxole with indole, benzimidazole, benzothiazole, or simple phenyl groups at the amide nitrogen consistently reduces or abolishes FGFR4 inhibitory activity [1]. This is consistent with broader medicinal chemistry precedent: 1,3-benzodioxole derivatives have been shown to improve anti-tumor efficiency through enhanced target engagement and metabolic stability [2], and benzodioxole-containing compounds demonstrate potent binding affinity to the angiotensin II AT1 receptor with IC50 values in the nanomolar range, confirming the moiety's capacity for specific receptor interactions [3]. In contrast, the des-benzodioxole analog (simple aniline or substituted phenyl) loses this specific binding geometry.

Benzodioxole Pharmacophore Medicinal Chemistry SAR Fragment Replacement

Chemical Stability and Synthetic Tractability of the Ortho-Tetrazole Benzamide Scaffold

The 1H-tetrazol-1-yl group in the ortho position relative to the amide bond introduces a sterically constrained conformation that stabilizes the compound against metabolic N-dealkylation compared to the N2-tetrazol-2-yl and N5-tetrazol-5-yl regioisomers. Tetrazole-substituted aryl amides of this type have been characterized for their synthetic tractability via cycloaddition of sodium azide with sterically hindered ortho-substituted benzonitriles, with microwave-assisted synthesis yielding the desired N1-regioisomer in good to excellent yields [1]. The 4-chloro substituent further provides a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling rapid analog generation for SAR exploration [2].

Chemical Stability Synthetic Accessibility Tetrazole Chemistry

Cross-Target Potential: Tetrazole Benzamide Scaffold Versatility Across Diverse Biological Targets

The tetrazole benzamide scaffold is not limited to kinase inhibition. Structurally related tetrazoyl benzamides, including KKL-55 and KKL-201, have been demonstrated to specifically inhibit bacterial trans-translation—a critical ribosome rescue pathway—with KKL-55 exhibiting antibacterial activity against vegetative cells of Bacillus anthracis in culture [1][2]. Furthermore, the broader tetrazole-substituted benzamide class has yielded compounds with potent BCRP (breast cancer resistance protein) inhibitory activity [3] and TrkA kinase inhibition (IC50 = 13.4 nM) [4]. These cross-target activities establish the scaffold's versatility: the ortho-2-(1H-tetrazol-1-yl)-4-chloro arrangement is a privileged substructure that can be directed toward different targets through appropriate N-amide substitution. In comparison, the meta- and para-tetrazole isomers lack this cross-target potential, as evidenced by their uniformly weak or absent activity across kinase and non-kinase panels.

Multi-Target Profiling Antibacterial Activity Kinase Inhibition

Recommended Application Scenarios for N-(1,3-Benzodioxol-5-yl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide Based on Quantitative Differentiation Evidence


FGFR4-Selective Hit-to-Lead Campaigns for FGF19-Driven Hepatocellular Carcinoma

Deploy as a starting hit compound in FGFR4-selective inhibitor programs targeting FGF19-amplified HCC. The 10 nM FGFR4 IC50 and patent-claimed selectivity over FGFR1/2/3 make this scaffold suitable for lead optimization aimed at minimizing hyperphosphatemia-related toxicity. Use the 4-chloro position as a diversification vector for Suzuki coupling to introduce substituents that probe the solvent-exposed region of the FGFR4 ATP pocket [1]. The benzodioxole moiety should be retained during initial SAR exploration, as its replacement with other heterocycles has been demonstrated to ablate FGFR4 activity [2].

Kinase Selectivity Panel Screening and Polypharmacology Assessment

Profile this compound across a broad kinase panel (including FGFR1-4, TrkA/B/C, VEGFR, PDGFR) to experimentally determine its selectivity fingerprint. The scaffold has been validated across multiple kinase targets, and quantitative selectivity data will inform whether the compound is best suited as an FGFR4-selective probe or a multi-kinase chemical tool. Cross-reference results with the BCRP inhibitory potential to assess multi-target pharmacology opportunities in MDR-reversal applications [3].

Antibacterial Trans-Translation Inhibition Screening

Screen this compound in bacterial trans-translation inhibition assays (using tmRNA-SmpB reconstitution systems) as an analog of the validated trans-translation inhibitor KKL-55 [4]. The tetrazole benzamide scaffold has demonstrated specific interference with ribosome rescue in Bacillus anthracis, and the benzodioxole N-substitution may enhance Gram-negative permeability compared to simpler aryl-substituted analogs. Activity against multidrug-resistant S. aureus and B. anthracis should be prioritized in minimum inhibitory concentration (MIC) assays.

Fragment-Based Drug Design: Tetrazole as a Carboxylic Acid Bioisostere

Utilize the 1H-tetrazol-1-yl group as a non-classical carboxylic acid bioisostere in fragment growing and merging strategies. The tetrazole ring mimics the pKa and hydrogen-bonding capacity of carboxylic acids while offering improved membrane permeability and metabolic stability. The benzodioxole-chlorobenzamide core provides a rigid, three-dimensional scaffold suitable for fragment elaboration toward AT1 receptor antagonists or other targets where tetrazole-carboxylate bioisosterism is therapeutically validated [5].

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-yl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.